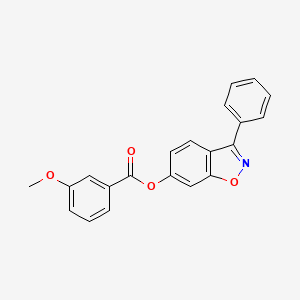
3-Phenyl-1,2-benzoxazol-6-yl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2-benzoxazol-6-yl 3-methoxybenzoate is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-benzoxazol-6-yl 3-methoxybenzoate typically involves the reaction of 3-Phenyl-1,2-benzoxazole with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the ester bond between the two components.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2-benzoxazol-6-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.
Scientific Research Applications
3-Phenyl-1,2-benzoxazol-6-yl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate
- 3-(1,3-Benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones
Uniqueness
3-Phenyl-1,2-benzoxazol-6-yl 3-methoxybenzoate is unique due to its specific structural features and the combination of the benzoxazole and methoxybenzoate moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
3-Phenyl-1,2-benzoxazol-6-yl 3-methoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its antimicrobial, anticancer, and cytotoxic properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H15NO4, with a molecular weight of approximately 345.35 g/mol. The compound features a benzoxazole core linked to a methoxybenzoate moiety, which contributes to its biological properties.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, a study on related benzoxazole compounds demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and moderate antifungal activity against Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds were determined, revealing significant activity for certain derivatives.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 50 | Antibacterial |
| Compound B | 25 | Antifungal |
| Compound C | 10 | Antibacterial & Antifungal |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. For example, one study reported IC50 values ranging from 10 to 30 µM across different cell lines, indicating promising anticancer activity .
Case Study: Cytotoxicity Evaluation
In a comparative study of several benzoxazole derivatives, the compound exhibited significant cytotoxicity with an IC50 value of 15 µM against MCF-7 cells. The mechanism of action was suggested to involve apoptosis induction and cell cycle arrest at the G1 phase .
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is often influenced by their structural modifications. Research has established that electron-donating groups enhance the activity against cancer cells. For instance, methoxy substituents on the phenyl ring significantly improved both antimicrobial and anticancer properties .
Properties
Molecular Formula |
C21H15NO4 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
(3-phenyl-1,2-benzoxazol-6-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C21H15NO4/c1-24-16-9-5-8-15(12-16)21(23)25-17-10-11-18-19(13-17)26-22-20(18)14-6-3-2-4-7-14/h2-13H,1H3 |
InChI Key |
PKKZVDUKDGSHAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















